molecular formula C37H72O5 B7823846 Palmitostearin CAS No. 29593-61-1

Palmitostearin

Cat. No.: B7823846
CAS No.: 29593-61-1
M. Wt: 597.0 g/mol
InChI Key: VYQDALBEQRZDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stearic acid, monoester with glycerol monopalmitate (CAS 31566-31-1), commonly termed glycerol monostearate or glyceryl stearate, is a monoglyceride synthesized via esterification of stearic acid (C18:0) with glycerol. This amphiphilic compound features a hydrophilic glycerol backbone and a hydrophobic stearic acid chain, enabling applications as an emulsifier, stabilizer, and texturizer in food, cosmetics, and pharmaceuticals . Industrially, it is produced through high-temperature esterification of stearic acid and glycerol or transesterification of triglycerides with glycerol .

Properties

IUPAC Name

(2-hexadecanoyloxy-3-hydroxypropyl) octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQDALBEQRZDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276259, DTXSID40952074
Record name 1,2,3-Propanetriol hexadecanoate octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hexadecanoyloxy)-3-hydroxypropyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29593-61-1, 14015-55-5
Record name Stearic acid, monoester with glycerol monopalmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriol hexadecanoate octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hexadecanoyloxy)-3-hydroxypropyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stearic acid, monoester with glycerol monopalmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes:: 1-Stearoyl-2-Palmitoyl-rac-glycerol can be synthesized through chemical esterification of glycerol with the corresponding fatty acids. The reaction typically involves the use of acid catalysts and controlled conditions.

Industrial Production:: While industrial-scale production methods may vary, they generally follow similar principles. Large-scale synthesis involves lipid extraction from natural sources (such as cocoa beans or plant seeds) followed by purification and fractionation to isolate the desired TAG.

Chemical Reactions Analysis

Enzymatic Esterification

  • Catalyst : Lipases (e.g., Candida antarctica lipase B, Novozym 435) enable regioselective esterification.

  • Reaction Conditions :

    • Temperature: 60°C .

    • Molar ratio: Glycerol monopalmitate to stearic acid (1:3–1:10), with higher glycerol ratios favoring monoester formation .

    • Solvent: Organic solvents (e.g., tert-butanol, n-hexane) improve substrate solubility and enzyme activity .

  • Outcome : Selective formation of the monoester with minimal diacylglycerol byproducts, as lipases exhibit positional specificity .

Acid/Base-Catalyzed Esterification

  • Catalyst : Strong acids (e.g., H₂SO₄, p-toluenesulfonic acid) or bases (e.g., NaOH, MgO) .

  • Reaction Conditions :

    • Temperature: 140–220°C .

    • Molar ratio: Glycerol monopalmitate to stearic acid (1:1.05–1.3) .

  • Outcome : Lower selectivity compared to enzymatic methods, often requiring purification steps (e.g., distillation) to isolate the monoester .

Method Catalyst Temperature Molar Ratio Selectivity Yield
EnzymaticNovozym 43560°C1:3–1:10High (monoester)~82%
Acid/BaseNaOH/MgO140–220°C1:1.05–1.3Moderate~64%

Thermodynamic Analysis

The esterification reaction is thermodynamically favorable under standard conditions:

  • ΔG° : Negative (exothermic), indicating spontaneous reaction feasibility .

  • ΔH° : Positive (endothermic), suggesting temperature-dependent equilibrium shifts .

  • Equilibrium Constant (K) : Increases with temperature, favoring product formation at elevated temperatures .

For analogous glycerol monostearate synthesis:

  • ΔG° : -1.074 kJ/mol .

  • ΔH° : +45.69 kJ/mol .

  • ΔS° : +1.144 kJ/mol.K .

Substrate Ratios

  • Glycerol Monopalmitate to Stearic Acid : Higher ratios (1:3–1:10) enhance monoester formation by favoring the esterification of the remaining hydroxyl group .

Solvent Effects

  • Organic Solvents : Improve enzyme stability and substrate solubility, reducing reaction viscosity .

  • Solvent Type : Tert-butanol enhances regioselectivity compared to n-hexane .

Reaction Time

  • Optimal Time : 2–3 hours for enzymatic methods to achieve ~82% conversion .

  • Extended Time : May lead to diacylglycerol formation in acid/base methods .

Analysis and Purification

  • HPLC : Used to quantify stearic acid reduction and monoester content .

  • NMR/FTIR : Confirms product structure via characteristic peaks (e.g., ester carbonyl at ~1740 cm⁻¹ in FTIR) .

  • Distillation : Multi-stage distillation isolates the monoester from byproducts in industrial processes .

Challenges and Considerations

  • Regioselectivity : Ensuring the esterification occurs at the desired hydroxyl group (sn-2 vs. sn-1/3) requires enzyme specificity .

  • Equilibrium Limitations : Acid/base methods struggle to achieve high monoester yields due to competing diacylglycerol formation .

  • Scalability : Enzymatic methods may require costly catalysts and solvent removal steps .

References RSC Publications: Preparation of glycerol monostearate from glycerol carbonate and stearic acid. MedCrave: Direct esterification using Novozym 435 lipase. CN Patent: Four-stage distillation for high-purity glyceryl monostearate. Malaysian Journal of Chemistry: Thermodynamic analysis of glycerol monostearate production. Korea Science: Protected glycerol methods for selective synthesis. ACS Publications: NIR monitoring of lipase-catalyzed esterification.

Scientific Research Applications

Food Industry Applications

Glyceryl monostearate is extensively used in the food industry for its emulsifying and stabilizing capabilities. Its primary roles include:

  • Emulsification : GMS helps blend oil and water phases in products such as margarine, shortening, ice cream, and baked goods, preventing separation and improving texture.
  • Texture Improvement : In ice cream production, it controls ice crystal formation, resulting in a smoother mouthfeel. In bakery products, it enhances dough strength and elasticity.

Table 1: Applications of Glycerol Monostearate in Food Products

Product TypeFunctionalityBenefits
MargarineEmulsifierPrevents separation
Ice CreamStabilizerSmooth texture
Bakery GoodsDough enhancerImproved volume and crumb structure

Pharmaceutical Applications

In pharmaceuticals, glyceryl monostearate serves as an excipient in various formulations:

  • Tablet and Capsule Production : It acts as a lubricant and release agent, ensuring uniform distribution of active ingredients and enhancing production efficiency.
  • Controlled Release Formulations : GMS modulates the release rate of active pharmaceutical ingredients, improving therapeutic efficacy.

Case Study: Use of GMS in Tablet Formulation

A study demonstrated that incorporating GMS in tablet formulations improved the flow properties of powder blends and reduced friction during compression, leading to higher-quality tablets with consistent release profiles .

Cosmetic Industry Applications

Glyceryl monostearate is a common ingredient in cosmetic formulations:

  • Emulsifying Agent : It combines oil and water phases in lotions and creams, enhancing stability.
  • Texture Enhancer : Provides a smooth application feel and improves skin hydration due to its moisture-retaining properties.

Table 2: Applications of Glycerol Monostearate in Cosmetics

Product TypeFunctionalityBenefits
LotionsEmulsifierStable formulation
CreamsTexture enhancerImproved spreadability
Makeup ProductsStabilizerConsistent texture

Industrial Applications

Beyond consumer goods, glyceryl monostearate finds applications in various industrial sectors:

  • Plastics Manufacturing : Acts as an anti-static agent and lubricant during polymer processing.
  • Textile Industry : Used as a softening agent to enhance fabric finish.

Table 3: Industrial Applications of Glycerol Monostearate

IndustryApplicationBenefits
PlasticsLubricantEnhanced processing efficiency
TextilesSoftening agentImproved fabric flexibility

Safety and Regulatory Status

Glyceryl monostearate is recognized as safe for use in food and cosmetics by regulatory authorities such as the FDA and EFSA. It has been assigned "Generally Recognized as Safe" (GRAS) status when used within approved levels .

Mechanism of Action

The exact mechanism remains context-dependent. its effects likely involve interactions with cellular membranes, lipid metabolism pathways, and signaling cascades.

Comparison with Similar Compounds

Glycerol Monopalmitate (CAS 26657-96-5)

  • Structure : Ester of glycerol and palmitic acid (C16:0).
  • Sources : Naturally isolated from plants like Tribulus terrestris, Hedysarum polybotrys, and Vernicia montana .
  • Applications : Used in drug delivery systems (e.g., gel formulations with gelatin or whey protein) and as an antitumor agent (IC₅₀ = 10.69 μM against HepG2 cells) .
  • Key Differences: Chain Length: Shorter C16 chain reduces hydrophobicity compared to C18 in glycerol monostearate, affecting lipid bilayer stability in membranes . Thermal Behavior: Ethylene glycol monoester derivatives of palmitic acid exhibit lower thermal stability (e.g., 10 wt% loss at 200°C) than stearic acid analogs .

Glycerol Monolaurate (CAS 27215-38-9)

  • Structure : Ester of glycerol and lauric acid (C12:0).
  • Applications : Widely used in antimicrobial formulations and food preservation due to lauric acid’s biocidal properties.
  • Key Differences: Reactivity: Shorter chains (C12) yield higher glycerol conversion rates (80–100%) but lower monoester selectivity compared to C16/C18 analogs . Solubility: Higher water solubility due to shorter chain length, limiting its use in lipid-based drug delivery systems .

Ethylene Glycol Monoesters (e.g., Stearic Acid Ethylene Glycol Monoester)

  • Structure: Monoester of ethylene glycol and stearic/palmitic acid.
  • Applications : Plasticizers for biopolymers like PHB-V, compatible up to 10 wt% due to free hydroxyl groups enhancing hydrogen bonding .
  • Key Differences: Thermal Stability: Ethylene glycol stearate requires ~250°C for 10 wt% loss, outperforming methyl stearate (200°C) but matching glycerol monostearate . Functionality: Lacks the multi-hydroxyl versatility of glycerol, limiting emulsification efficiency in complex matrices.

Thermal and Physical Properties

Property Glycerol Monostearate Glycerol Monopalmitate Ethylene Glycol Stearate
Melting Point (°C) 55–65 50–58 45–55
Hydroxyl Group Activity High (3 OH groups) High Moderate (2 OH groups)
Polymer Compatibility Moderate Moderate High (10 wt% in PHB-V)
Thermal Degradation (°C) 220–250 200–230 240–260

Data sourced from .

Biological Activity

Stearic acid, monoester with glycerol monopalmitate (commonly referred to as glyceryl monostearate or GMS), is a compound formed by the esterification of stearic acid and glycerol monopalmitate. This compound exhibits a variety of biological activities, making it significant in both research and industrial applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Overview of Stearic Acid, Monoester with Glycerol Monopalmitate

  • Molecular Formula : C37H72O5
  • Molecular Weight : 596.96458
  • CAS Number : 14015-55-5

This compound is primarily utilized as an emulsifier and surfactant due to its unique chemical properties. It plays a crucial role in stabilizing emulsions and enhancing the solubility of hydrophobic compounds in various formulations.

The biological activity of stearic acid, monoester with glycerol monopalmitate can be attributed to its interaction with lipid membranes and proteins. Key mechanisms include:

  • Integration into Lipid Bilayers : This compound can incorporate into lipid bilayers, affecting their fluidity and permeability. This alteration can influence the function of membrane-bound proteins and enzymes, leading to changes in cellular processes.
  • Interaction with Proteins : The compound interacts with membrane proteins, potentially modulating their activity and influencing signaling pathways within cells .

1. Pharmaceutical Formulations

Glyceryl monostearate is widely used as an excipient in pharmaceutical formulations. It enhances the bioavailability and stability of active pharmaceutical ingredients (APIs). Its properties allow for improved drug delivery systems, including liposomes .

2. Food Industry

In the food sector, stearic acid monoester acts as an emulsifying agent that improves texture and stability in various products. It is recognized as safe (GRAS) by the FDA for use in food applications .

3. Cosmetic Products

This compound is also prevalent in cosmetics and personal care products due to its emulsifying properties, contributing to the smoothness and consistency of lotions and creams .

Biological Activity Data

Research has demonstrated that glyceryl monostearate exhibits several biological activities:

Activity Effect Concentration/Condition
AntimicrobialInhibits growth of pathogenic bacteria like E. coliEffective at 20 ppm against E. coli O157:H7
Anti-inflammatoryModulates inflammatory responses through lipid metabolismVaries by formulation
Drug DeliveryEnhances bioavailability of lipophilic drugsUsed in liposomal formulations
EmulsificationStabilizes oil-in-water emulsionsCommonly used in food and cosmetics

Case Studies

  • Antimicrobial Properties : A study highlighted that monoglycerides, including glyceryl monostearate, exhibited significant antimicrobial activity against various pathogens such as Yersinia enterocolitica and Helicobacter pylori, showcasing its potential for use in food preservation and pharmaceuticals .
  • Drug Delivery Systems : Research indicated that liposomes prepared with glyceryl monostearate showed enhanced drug encapsulation efficiency and release profiles compared to traditional methods, suggesting its utility in targeted drug delivery systems .
  • Stability in Formulations : A comprehensive analysis demonstrated that incorporating glyceryl monostearate into cosmetic formulations improved emulsion stability over time, reducing phase separation and enhancing product lifespan .

Q & A

Q. How can researchers reconcile variations in reported cytotoxicity of glycerol monoesters?

  • Methodological Answer : Differences stem from:
  • Purity : Remove residual catalysts (e.g., H₂SO₄) via dialysis or column chromatography .
  • Cell Line Variability : Test across multiple lines (e.g., Caco-2, HepG2) using MTT assays under standardized conditions (e.g., 24–72 h exposure) .
  • Metabolite Analysis : LC-MS/MS detects hydrolysis products (e.g., free fatty acids) that may induce toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.